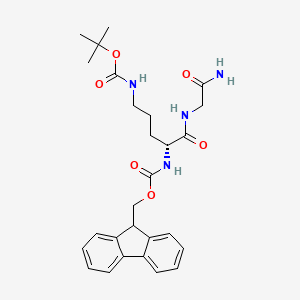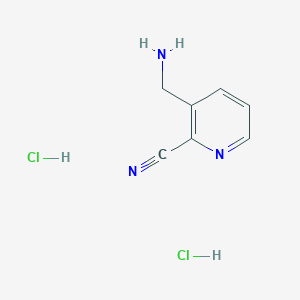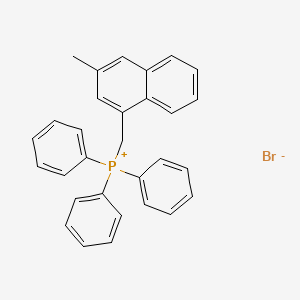![molecular formula C20H39Na2O7P B13139578 disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a hydroxypropyl chain, which is further esterified with heptadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of heptadecanoic acid with a hydroxypropyl phosphate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include heptadecanoic acid, hydroxypropyl phosphate, and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphate group or the hydroxypropyl chain.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Investigated for its potential role in cellular signaling pathways and as a tool for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in phosphate metabolism, modulating their activity and influencing cellular processes. The hydroxypropyl chain and heptadecanoic acid moiety contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Disodium;[(2R)-3-palmitoyloxy-2-hydroxypropyl] phosphate: Similar structure with a palmitoyl group instead of a heptadecanoyl group.
Disodium;[(2R)-3-stearoyloxy-2-hydroxypropyl] phosphate: Contains a stearoyl group, differing in the length of the fatty acid chain.
Uniqueness
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties, as well as its biological activity. The heptadecanoic acid moiety provides distinct characteristics compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H39Na2O7P |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C20H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)26-17-19(21)18-27-28(23,24)25;;/h19,21H,2-18H2,1H3,(H2,23,24,25);;/q;2*+1/p-2/t19-;;/m1../s1 |
Clave InChI |
LGXQWPKTTPPJES-JQDLGSOUSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


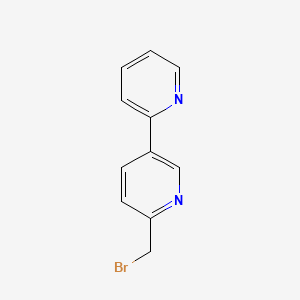
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
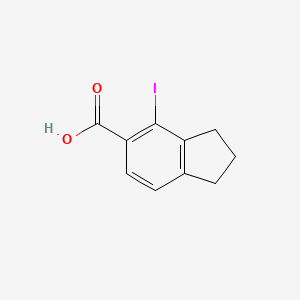
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

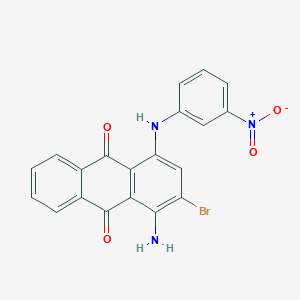
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
